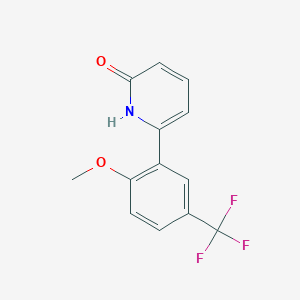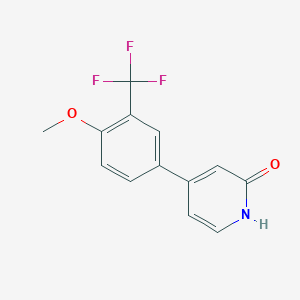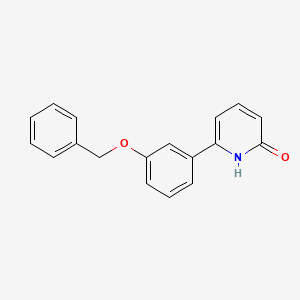
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine (6-DMSHP) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble solid with a molecular weight of 276.31 g/mol. 6-DMSHP has been used in a variety of biological and chemical studies due to its unique properties, such as its ability to act as a substrate for enzymes and its low toxicity.
Scientific Research Applications
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as the enzyme tyrosinase, which is involved in the biosynthesis of melanin. 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has also been used as a fluorescent probe for the detection of nitric oxide (NO) and as a fluorescent marker for the detection of DNA damage. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Mechanism of Action
The mechanism of action of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% acts as a substrate for enzymes, such as tyrosinase and COX-2, and as an inhibitor of these enzymes. It is also believed that 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can act as a fluorescent probe for the detection of NO and as a fluorescent marker for the detection of DNA damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it is believed that 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can act as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used as an inhibitor of the enzyme COX-2, which is involved in inflammation.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its low toxicity. 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is water-soluble and can be synthesized in a laboratory setting using standard laboratory equipment. However, there are some limitations to using 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. For example, the mechanism of action of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood, and its effects on biochemical and physiological processes are not yet known.
Future Directions
The potential future directions for 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis methods of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could lead to improved production methods. Finally, further research into the potential toxicity of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could lead to improved safety protocols when using it in laboratory experiments.
Synthesis Methods
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized through a two-step process using an alkylation reaction. The first step involves reacting an aryl halide with an alkylating agent in an organic solvent, such as dichloromethane. The second step involves a nucleophilic substitution reaction, in which 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is formed by replacing the halide group with a dimethylsulfamoyl group. This process can be carried out in a laboratory setting using standard laboratory equipment.
properties
IUPAC Name |
N,N-dimethyl-2-(6-oxo-1H-pyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-8-4-3-6-10(12)11-7-5-9-13(16)14-11/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRGSODDKZSCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














